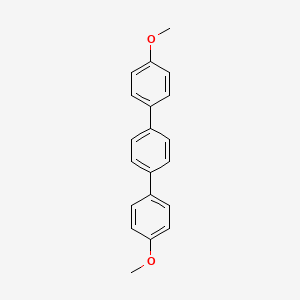

4,4''-Dimethoxy-1,1':4',1''-terphenyl

Descripción general

Descripción

4,4’‘-Dimethoxy-1,1’:4’,1’'-terphenyl is a chemical compound with the linear formula C20H18O2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers . The compound is mainly used for research and development purposes .

Synthesis Analysis

The synthesis of 4,4’‘-Dimethoxy-1,1’:4’,1’'-terphenyl and similar compounds has been a topic of research for many years . Terphenyls, which are aromatic compounds consisting of a chain of three benzene rings, are mainly produced by fungi and a small number of Actinomycetes . The central ring of terphenyls is usually modified into more oxidized forms, such as para quinone and phenols . In some cases, additional ring systems were observed on the terphenyl-type core structure or between two benzene moieties .Molecular Structure Analysis

The molecular structure of 4,4’‘-Dimethoxy-1,1’:4’,1’'-terphenyl is characterized by a chain of three benzene rings . The compound has a molecular weight of 290.365 and its CAS Number is 1568-74-7 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’‘-Dimethoxy-1,1’:4’,1’'-terphenyl are not well-documented. The compound has a molecular weight of 290.365 .Aplicaciones Científicas De Investigación

Organic Electronics

This compound exhibits intriguing properties due to its unique molecular structure, making it useful in the field of organic electronics . Organic electronics is a field of materials science concerning the design, synthesis, characterization, and application of organic molecules or polymers that show desirable electronic properties such as conductivity.

Materials Science

“4,4’‘-Dimethoxy-1,1’:4’,1’'-terphenyl” is also used in materials science . Materials science is an interdisciplinary field involving the properties of matter and its applications to various areas of science and engineering. This includes studying the synthesis, processing, structure, properties, and performance of materials.

Catalysis

The compound is used in catalysis . Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst. Catalysts are not consumed in the catalyzed reaction but can act repeatedly.

Peptide Synthesis

While not directly related to “4,4’‘-Dimethoxy-1,1’:4’,1’'-terphenyl”, similar compounds such as “4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride” are used as reagents for activating carboxylic acids in solution and solid phase peptide synthesis . This suggests potential applications in peptide synthesis.

Covalent Organic Frameworks (COFs)

A microporous covalent organic framework (COF), Py-DMTA-COF, synthesized from 4,4′,4′′,4′′′- (pyrene-1,3,6,8-tetrayl)tetraaniline tecton as the nodes and 2,5-dimethoxyterephthalaldehyde as the rigid linear linker, demonstrated great photocatalytic activity with broad substrate applicability and great recyclability . This suggests that “4,4’‘-Dimethoxy-1,1’:4’,1’'-terphenyl” could potentially be used in the synthesis of COFs.

Photocatalysis

As mentioned above, the COF demonstrated great photocatalytic activity . Photocatalysis is the acceleration of a photoreaction in the presence of a catalyst. In catalyzed photolysis, light is absorbed by an adsorbed substrate. In photogenerated catalysis, the photocatalytic activity (PCA) depends on the ability of the catalyst to create electron–hole pairs, which generate free radicals (e.g. hydroxyl radicals: •OH) able to undergo secondary reactions. Its practical application was made possible by the discovery of water electrolysis by means of titanium dioxide (TiO2).

Safety and Hazards

Propiedades

IUPAC Name |

1,4-bis(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)15-3-5-16(6-4-15)18-9-13-20(22-2)14-10-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXMYYRFSXQGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310254 | |

| Record name | 4,4′′-Dimethoxy-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13021-19-7 | |

| Record name | 4,4′′-Dimethoxy-p-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′′-Dimethoxy-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

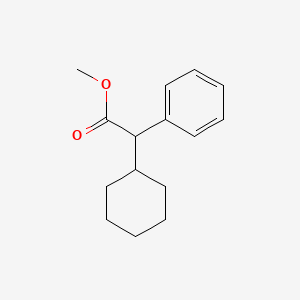

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)